![molecular formula C12H15N3O4S B2954562 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide CAS No. 2034203-82-0](/img/structure/B2954562.png)
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2,5-dioxopyrrolidin-1-yl , which is a pyrrolidinone, a class of organic compounds that contain a pyrrolidine backbone functionalized with a ketone at one position and a carboxylic acid at the adjacent position . The compound also contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, an ethoxyethyl group, and a thiazole ring. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar pyrrolidinone and thiazole groups could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Protein-Protein Interactions (PPIs) Analysis
This compound is used as a crosslinker in mass spectrometry to analyze protein-protein interactions, which is crucial for understanding cellular functions and developing drugs .
Antibody Drug Conjugates
It serves as a building block for novel antibody drug conjugates , which are targeted therapies that deliver cytotoxic drugs to specific cells, such as cancer cells .
Anticonvulsant Agent
The compound has shown promise as a wide-spectrum anticonvulsant agent in various seizure models, indicating potential therapeutic applications for epilepsy .
Monoclonal Antibody Production
Research suggests that derivatives of this compound could enhance the production and quality control of monoclonal antibodies , which are essential for treating various diseases .
Anti-fibrotic Activity
Studies have indicated potential anti-fibrotic activity of this compound, which could be beneficial in treating fibrotic diseases .
Anti-tuberculosis Therapeutic
The compound has been developed as an anti-tuberculosis therapeutic, showing potential in stimulating monoclonal antibody (mAb) production in cell cultures .
Wirkmechanismus
Target of action
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of succinimide. Succinimides are often used in bioconjugation chemistry, where they can react with amines to form stable amide bonds . Therefore, the compound might interact with proteins or other biomolecules containing amine groups.
Mode of action
The compound also contains a thiazole ring. Thiazoles are found in many biologically active substances and drugs, and they can interact with various biological targets through different mechanisms, such as inhibiting enzymes or binding to receptors .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity with amines suggests that it might be less stable and less active in acidic environments, where amines are protonated .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of this compound would depend on its potential applications. For example, if it’s a pharmaceutical compound, future studies could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c16-10-1-2-11(17)15(10)4-6-19-5-3-13-12(18)9-7-20-8-14-9/h7-8H,1-6H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZGPLLRHFODOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.